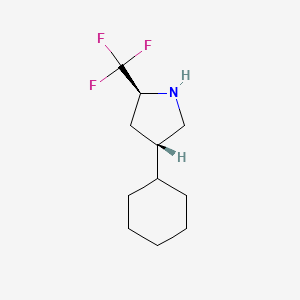

(2S,4S)-4-Cyclohexyl-2-(trifluoromethyl)pyrrolidine

Description

(2S,4S)-4-Cyclohexyl-2-(trifluoromethyl)pyrrolidine is a chiral pyrrolidine derivative characterized by a cyclohexyl group at the 4-position and a trifluoromethyl (-CF₃) group at the 2-position of the pyrrolidine ring. The stereochemistry at the 2S and 4S positions confers distinct spatial and electronic properties, making it a valuable scaffold in medicinal chemistry and asymmetric synthesis. Pyrrolidine derivatives are widely explored for their conformational rigidity, which enhances binding affinity to biological targets, while the trifluoromethyl group improves metabolic stability and lipophilicity.

Properties

IUPAC Name |

(2S,4S)-4-cyclohexyl-2-(trifluoromethyl)pyrrolidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18F3N/c12-11(13,14)10-6-9(7-15-10)8-4-2-1-3-5-8/h8-10,15H,1-7H2/t9-,10+/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NIVSKRVYALPDTK-ZJUUUORDSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C2CC(NC2)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCC(CC1)[C@@H]2C[C@H](NC2)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18F3N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,4S)-4-Cyclohexyl-2-(trifluoromethyl)pyrrolidine typically involves the use of chiral starting materials and specific reaction conditions to ensure the desired stereochemistry. One common method involves the cyclization of appropriate precursors under controlled conditions to form the pyrrolidine ring.

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. Techniques such as continuous flow chemistry and catalytic processes can be employed to optimize the production process. The use of advanced purification methods, including chromatography and crystallization, ensures the isolation of the desired enantiomer .

Chemical Reactions Analysis

Types of Reactions

(2S,4S)-4-Cyclohexyl-2-(trifluoromethyl)pyrrolidine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

Substitution: Nucleophilic substitution reactions can introduce different functional groups into the pyrrolidine ring.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, and other oxidizing agents.

Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

Substitution: Nucleophiles such as halides, amines, and alcohols under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

Medicinal Chemistry

1.1 Antimicrobial Activity

One of the notable applications of (2S,4S)-4-Cyclohexyl-2-(trifluoromethyl)pyrrolidine is its use as an intermediate in the synthesis of carbapenem derivatives, which are known for their potent antimicrobial properties. The compound serves as a key building block for synthesizing novel antibiotics that exhibit activity against resistant bacterial strains. Research indicates that derivatives containing this pyrrolidine framework can enhance antimicrobial efficacy due to their ability to interact with bacterial enzymes effectively .

1.2 Drug Discovery and Development

The pyrrolidine ring system is recognized for its versatility in drug design. The unique stereochemistry of this compound allows for the exploration of structure-activity relationships (SAR) in various biological contexts. Studies have shown that modifications to the pyrrolidine scaffold can lead to compounds with improved selectivity and potency against specific biological targets, including receptors involved in pain modulation and inflammation .

2.1 CB2 Receptor Modulation

Research has identified this compound as a potential modulator of the cannabinoid receptor type 2 (CB2). Compounds that target this receptor have been shown to possess analgesic and anti-inflammatory properties. The activation of CB2 receptors by derivatives of this pyrrolidine can lead to significant pain relief and reduction of inflammation, making them candidates for developing new therapies for chronic pain conditions .

2.2 Central Nervous System Effects

The compound's structural attributes suggest potential applications in treating central nervous system disorders. Pyrrolidine derivatives have been explored as scaffolds for developing drugs targeting neurodegenerative diseases and mental health disorders. Their ability to interact with neurotransmitter systems could provide new avenues for therapeutic interventions .

Synthesis and Formulation

3.1 Synthetic Methodologies

The synthesis of this compound typically involves stereoselective methods that enhance the yield and purity of the desired enantiomer. Recent advancements in synthetic techniques have improved the efficiency of producing this compound, making it more accessible for research and pharmaceutical applications .

3.2 Cosmetic Applications

Emerging studies suggest that pyrrolidine derivatives may also find applications in cosmetic formulations due to their skin-conditioning properties. The ability to enhance skin hydration and stability in formulations positions this compound as a potential ingredient in topical products aimed at improving skin health .

Mechanism of Action

The mechanism of action of (2S,4S)-4-Cyclohexyl-2-(trifluoromethyl)pyrrolidine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, contributing to its biological effects .

Comparison with Similar Compounds

Key Observations :

- Substituent Impact : The target compound’s cyclohexyl and -CF₃ groups enhance lipophilicity and metabolic stability, whereas Example 427’s spiro system and pyrimidinyl substituents introduce conformational rigidity and polar interactions, likely for targeting enzymes or receptors requiring multi-point binding .

- Stereochemistry : The (2S,4S) configuration in the target compound may improve enantioselective interactions compared to racemic or alternative stereoisomers, a critical factor in drug efficacy.

- Synthetic Complexity : Example 427 involves multi-step synthesis with ethoxy chains and carboxamide linkages, increasing synthetic difficulty compared to the target compound’s simpler pyrrolidine core .

Biological Activity

(2S,4S)-4-Cyclohexyl-2-(trifluoromethyl)pyrrolidine is a chiral pyrrolidine derivative notable for its potential applications in medicinal chemistry and biochemistry. This compound features a cyclohexyl group and a trifluoromethyl group, which enhance its biological activity by influencing its interaction with various molecular targets.

- Molecular Formula : C12H16F3N

- Molecular Weight : 233.26 g/mol

- CAS Number : 2166240-53-3

The biological activity of this compound is primarily attributed to its ability to bind selectively to specific receptors and enzymes. The trifluoromethyl group increases lipophilicity, enhancing membrane permeability and metabolic stability, which may lead to improved pharmacokinetic properties.

Biological Activity Overview

Research indicates that this compound has been investigated for several biological activities:

- Ligand Activity : It has been explored as a ligand in biochemical assays, particularly in studying enzyme mechanisms and receptor interactions.

- Antiviral and Anticancer Properties : Preliminary studies suggest potential therapeutic applications against viral infections and cancer cell proliferation .

- Neuropharmacological Effects : Its structural analogs have shown significant affinity for serotonin receptors, indicating possible applications in treating mood disorders .

In Vitro Studies

- Enzyme Inhibition : In studies involving recombinant enzymes, this compound exhibited inhibitory effects on specific enzyme targets, suggesting its role as a potential therapeutic agent in enzyme-related diseases.

- Cell Viability Assays : Compounds structurally related to this compound demonstrated selective cytotoxicity against various cancer cell lines while sparing normal cells .

Case Studies

- A study on pyrrolidine derivatives highlighted the effectiveness of this compound in inhibiting the growth of Trypanosoma brucei, the causative agent of sleeping sickness. The compound showed an EC50 value of 260 nM, indicating potent activity against this pathogen while maintaining selectivity over mammalian cells .

Comparative Analysis with Similar Compounds

| Compound Name | Structure | Biological Activity |

|---|---|---|

| (2S,4S)-Fmoc-4-trifluoromethyl-pyrrolidine-2-carboxylic acid | Fmoc | Moderate receptor affinity |

| (2S,4S)-5-Oxo-4-(trifluoromethyl)pyrrolidine-2-carboxylic acid | 5-Oxo | Anticancer properties |

| (2S)-5-Oxo-2-(trifluoromethyl)pyrrolidine-2-carboxylic acid | 5-Oxo | Neuropharmacological effects |

Q & A

Basic Research Questions

Q. What synthetic strategies are commonly employed to synthesize (2S,4S)-4-Cyclohexyl-2-(trifluoromethyl)pyrrolidine, and how can stereochemical purity be ensured?

- Methodological Answer : Synthesis typically involves cyclization of pre-functionalized precursors or resolution of racemic mixtures. For stereochemical control, chiral catalysts (e.g., Evans’ oxazaborolidines) or enantioselective alkylation using Grignard reagents under low-temperature conditions (-20°C to 0°C) are recommended . Post-synthesis, stereochemical purity is validated via chiral HPLC with a polysaccharide-based column (e.g., Chiralpak IA) and corroborated by NMR to confirm trifluoromethyl group orientation .

Q. Which spectroscopic and computational techniques are optimal for structural elucidation of this compound?

- Methodological Answer :

- X-ray crystallography : Resolves absolute configuration at positions 2 and 4, critical for verifying stereochemistry .

- 2D NMR (COSY, NOESY) : Identifies spatial proximity between cyclohexyl and trifluoromethyl groups, with - HOESY experiments clarifying fluorine interactions .

- DFT calculations : Predict vibrational frequencies (IR) and NMR chemical shifts, cross-referenced with experimental data to validate structural assignments .

Q. What are the primary biological targets or assays used to evaluate its pharmacological potential?

- Methodological Answer : Initial screening focuses on:

- Enzyme inhibition assays : Targets like prolyl oligopeptidase (POP) due to pyrrolidine’s structural mimicry of transition states. IC values are determined via fluorogenic substrates (e.g., Z-Gly-Pro-AMC) .

- Cell permeability studies : Use Caco-2 monolayers to assess logP enhancements from the trifluoromethyl group, with LC-MS quantification of apical-to-basal transport .

Advanced Research Questions

Q. How does the stereochemistry at positions 2 and 4 influence binding affinity to neurological receptors (e.g., glutamate or dopamine receptors)?

- Methodological Answer :

- Molecular docking : Compare (2S,4S) and (2R,4R) enantiomers against receptor crystal structures (e.g., PDB: 6CM4 for NMDA receptors). The cyclohexyl group’s axial vs. equatorial orientation alters hydrophobic pocket interactions, quantified via free-energy perturbation (FEP) simulations .

- Pharmacophore mapping : Overlay enantiomers to identify critical hydrogen-bonding motifs (e.g., pyrrolidine nitrogen) and steric clashes caused by trifluoromethyl placement .

Q. What strategies mitigate low yields during the alkylation step of cyclohexyl group introduction?

- Methodological Answer :

- Optimized reagents : Use Mitsunobu conditions (DIAD, PPh) with 4-cyclohexanol for SN displacement, achieving >80% yield in THF at reflux .

- Microwave-assisted synthesis : Reduces reaction time from 24h to 2h, minimizing side-product formation (e.g., elimination to pyrroline derivatives) .

- In situ FTIR monitoring : Tracks cyclohexyl group incorporation by observing C-O stretch disappearance (1050 cm) .

Q. How can contradictions between in vitro potency and in vivo efficacy be resolved?

- Methodological Answer :

- Metabolic stability assays : Incubate with liver microsomes (human/rat) to identify CYP450-mediated degradation. Co-administer CYP3A4 inhibitors (e.g., ketoconazole) in vivo to validate .

- Solubility enhancement : Formulate as a hydrochloride salt or use PEG-based nanoparticles to improve bioavailability, measured via plasma AUC in rodent models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.